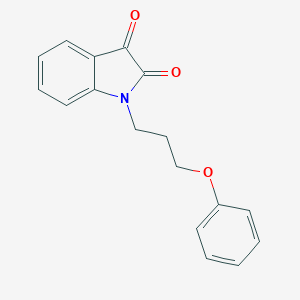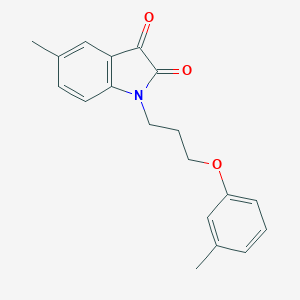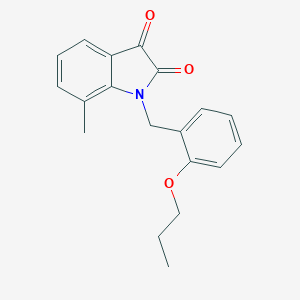
1-(3-phenoxypropyl)-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-phenoxypropyl)-1H-indole-2,3-dione, also known as PD-168077, is a chemical compound that has been extensively studied for its potential application in the field of neuroscience. This compound belongs to the class of indole-2,3-dione derivatives and has been shown to exhibit potent and selective agonist activity at the dopamine D4 receptor.
作用机制
Target of Action
Compounds with similar structures, such as 3-methyl-2-phenyl-1h-indoles, have been found to inhibit human dna topoisomerase ii . Topoisomerases are enzymes that catalyze changes in DNA topology and are crucial for processes such as DNA replication and transcription .
Mode of Action
Similar compounds have been found to inhibit topoisomerase ii by stabilizing the covalent dna-topoisomerase ii complex, leading to dna damage .
Biochemical Pathways
The inhibition of topoisomerase ii can affect dna replication and transcription, which are fundamental biochemical pathways in the cell .
Result of Action
The inhibition of topoisomerase ii can lead to dna damage, which can result in cell death .
实验室实验的优点和局限性
One of the main advantages of 1-(3-phenoxypropyl)-1H-indole-2,3-dione is its potency and selectivity for the dopamine D4 receptor. This makes it a valuable tool for studying the role of this receptor in various cognitive processes. However, one of the limitations of this compound is its relatively short half-life, which may limit its use in certain experiments. In addition, this compound may have off-target effects at high concentrations, which may complicate the interpretation of results.
未来方向
There are several future directions for research on 1-(3-phenoxypropyl)-1H-indole-2,3-dione. One area of research is the role of the dopamine D4 receptor in various neuropsychiatric disorders such as schizophrenia, ADHD, and addiction. This compound may be a valuable tool for studying the underlying mechanisms of these disorders and developing new treatments. Another area of research is the development of new compounds that are more potent and selective than this compound. These compounds may have improved pharmacokinetic properties and may be more suitable for clinical use. Finally, the development of new imaging techniques may allow for the visualization of the dopamine D4 receptor in vivo, which may provide valuable insights into its role in various cognitive processes.
合成方法
1-(3-phenoxypropyl)-1H-indole-2,3-dione can be synthesized using a multi-step process involving the reaction of 3-phenoxypropylamine with maleic anhydride, followed by the cyclization of the resulting intermediate with potassium hydroxide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
1-(3-phenoxypropyl)-1H-indole-2,3-dione has been extensively studied for its potential application in the field of neuroscience. The dopamine D4 receptor is primarily expressed in the prefrontal cortex and is involved in various cognitive processes such as working memory, attention, and decision-making. This compound has been shown to exhibit potent and selective agonist activity at the dopamine D4 receptor, making it a valuable tool for studying the role of this receptor in various cognitive processes.
属性
IUPAC Name |
1-(3-phenoxypropyl)indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-14-9-4-5-10-15(14)18(17(16)20)11-6-12-21-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNPOAFIQPSEOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)
![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)



![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)

![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)

![1-[3-(4-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367143.png)
![1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367146.png)


![1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B367149.png)